Carvedilol impurity A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

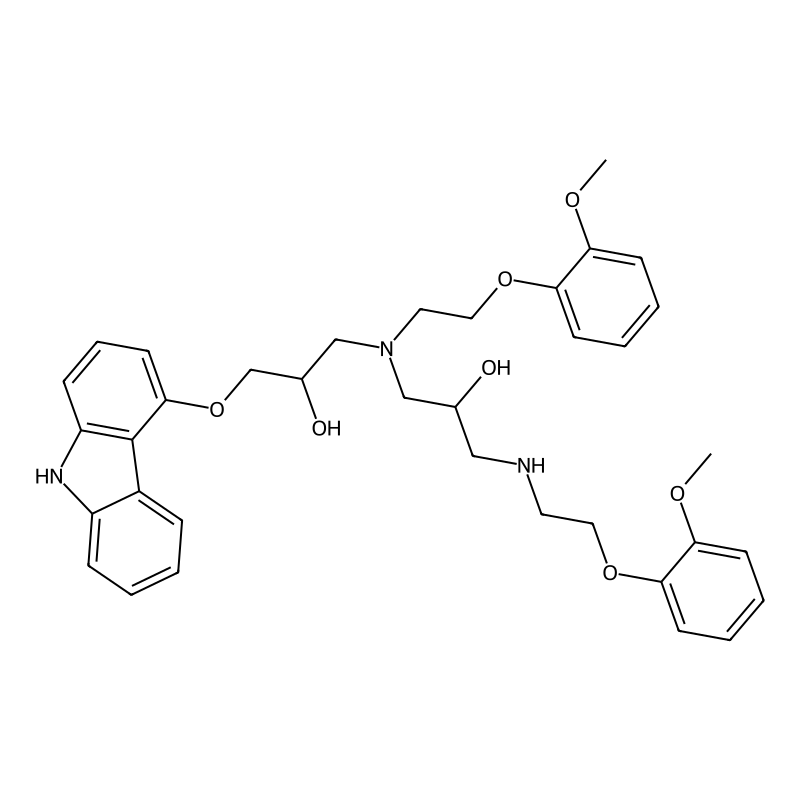

Carvedilol Impurity A, also known as Carvedilol USP Related Compound A or 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-4-ol), is a chemical compound that is present as an impurity in the production of Carvedilol, a beta-blocker medication used to treat high blood pressure and heart failure [, ].

While Carvedilol Impurity A itself does not have any known therapeutic applications, it plays a valuable role in scientific research related to Carvedilol for several reasons:

Quality Control

Since Carvedilol Impurity A can be present in Carvedilol medications, analytical methods are needed to ensure the purity and safety of the final product. Researchers have developed and validated methods using techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to accurately measure Carvedilol Impurity A levels in Carvedilol drug formulations [, ]. This helps to ensure that the amount of impurity falls within acceptable limits set by regulatory agencies.

Stability Studies

Carvedilol Impurity A can also be used in stability studies to assess the degradation profile of Carvedilol over time and under different storage conditions []. By monitoring the formation and concentration of Carvedilol Impurity A, researchers can gain insights into the shelf life and potential degradation pathways of Carvedilol medications.

Toxicological Studies

Although Carvedilol Impurity A is not intended for human use, it may be necessary to evaluate its potential toxicity as part of the safety assessment of Carvedilol. In some cases, researchers might include Carvedilol Impurity A in toxicology studies to determine if it contributes to any adverse effects associated with Carvedilol [].

Carvedilol impurity A is a significant byproduct associated with the synthesis of carvedilol, a non-selective beta-adrenergic antagonist used primarily for the treatment of heart failure and hypertension. This impurity is characterized by its chemical formula and is recognized for its structural complexity, which includes multiple functional groups that can influence both its chemical behavior and biological activity. The presence of impurities like carvedilol impurity A can affect the purity and efficacy of the final pharmaceutical product, making its identification and characterization crucial in drug development processes .

- The toxicological profile of Carvedilol impurity A is not well documented in open scientific literature.

- Given its structural similarity to carvedilol, it's possible that Carvedilol impurity A may exhibit some mild pharmacological effects at high concentrations. However, specific data is lacking.

- Safety information regarding flammability and reactivity is also not readily available.

The formation of carvedilol impurity A typically occurs during the synthesis of carvedilol through reactions involving 9H-carbazol-4-ol and epichlorohydrin. This reaction can lead to the generation of various byproducts, including carvedilol impurity A, which arises from side reactions that may occur under specific conditions. The synthesis process often involves heating, where the reaction is maintained at temperatures around 68 to 72 degrees Celsius for optimal yield and minimal impurity formation .

Carvedilol impurity A can be synthesized through several methods, primarily revolving around the reaction of 9H-carbazol-4-ol with epichlorohydrin. The synthesis typically requires careful control of reaction conditions to minimize the formation of unwanted byproducts. The following steps outline a general synthesis pathway:

- Reagents: Combine 9H-carbazol-4-ol with epichlorohydrin in a suitable solvent.

- Reaction Conditions: Heat the mixture at a controlled temperature (68-72°C) for a specified duration (approximately 10-20 hours).

- Purification: After completion, purify the product using techniques such as column chromatography to isolate carvedilol impurity A from other byproducts .

Carvedilol impurity A primarily serves as a reference standard in analytical chemistry for quality control in pharmaceutical formulations. Its characterization aids in ensuring compliance with regulatory standards regarding drug purity. Furthermore, understanding its properties can assist in refining synthetic methods to reduce impurity levels in commercial carvedilol formulations .

Interaction studies involving carvedilol impurity A are essential for understanding how it may affect the pharmacokinetics and pharmacodynamics of carvedilol itself. These studies often examine:

- Chemical Stability: How carvedilol impurity A interacts with excipients and other formulation components.

- Biological Interactions: Potential effects on receptor binding or metabolic pathways when administered alongside carvedilol.

- Toxicological Assessments: Evaluating any adverse effects that may arise from the presence of this impurity in therapeutic settings .

Several compounds are structurally similar to carvedilol impurity A, each exhibiting unique properties and potential applications. The following table outlines some similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Carvedilol | C_{24}H_{26}N_{2}O_4 | Non-selective beta-blocker |

| Carvedilol impurity B | C_{36}H_{43}N_{3}O_{6} | Another significant impurity in carvedilol synthesis |

| 4-(2,3-epoxypropoxy)carbazole | C_{17}H_{17}NO_3 | Intermediate used in carvedilol synthesis |

| 2-(2-methoxyphenoxy)ethylamine | C_{16}H_{19}NO_3 | Key reactant in the synthesis of carvedilol |

Carvedilol impurity A stands out due to its complex structure and specific formation conditions during the synthesis process, differentiating it from other impurities that may arise from different synthetic routes or conditions .

Synthetic Routes to Carvedilol Impurity A

Carvedilol Impurity A, chemically designated as 1-[[9-[2-hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]-9H-carbazol-4-yl]oxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol, represents a significant process-related impurity encountered during carvedilol synthesis [16] [17]. This impurity possesses the molecular formula C36H43N3O7 with a molecular weight of 629.74 grams per mole and is assigned the Chemical Abstracts Service number 1198090-73-1 [18] [20]. The formation of this impurity occurs through multiple synthetic pathways that involve the inappropriate alkylation of carbazole intermediates and subsequent reactions with amine components [1] [2].

Epichlorohydrin-Mediated Alkylation of 4-Hydroxycarbazole

The primary formation pathway for Carvedilol Impurity A involves the epichlorohydrin-mediated alkylation of 4-hydroxycarbazole under basic conditions [1] [2]. This reaction proceeds through a nucleophilic attack mechanism wherein the hydroxyl group of 4-hydroxycarbazole attacks the electrophilic carbon of epichlorohydrin, leading to the formation of 4-(oxiran-2-ylmethoxy)-9H-carbazole as the primary intermediate [25] [28]. However, under certain reaction conditions, particularly in the presence of excess base, the nitrogen atom of the carbazole ring system can also participate in alkylation reactions [2] [28].

The mechanism involves initial deprotonation of 4-hydroxycarbazole by the base, typically sodium hydroxide or potassium carbonate, followed by nucleophilic substitution at the less hindered carbon of epichlorohydrin [25] [1]. The reaction proceeds via an SN2 mechanism with the alkoxide oxygen subsequently attacking the adjacent carbon atom to reform the three-membered epoxy ring [28] [2]. Under suboptimal conditions, particularly at elevated temperatures or with prolonged reaction times, the nitrogen of the carbazole ring can undergo competing alkylation reactions, leading to bis-alkylated products that ultimately contribute to Impurity A formation [2] [3].

Research findings indicate that the epichlorohydrin-mediated alkylation exhibits significant sensitivity to reaction parameters [2] [25]. Studies have demonstrated that maintaining reaction temperatures between 20-30 degrees Celsius and employing controlled addition of epichlorohydrin can substantially reduce the formation of unwanted alkylation products [25] [1]. The use of dimethyl sulfoxide as a solvent system has proven superior to aqueous media, providing better control over the alkylation selectivity and reducing side product formation by approximately 30-35 percent [1] [2].

Amine-Epoxide Ring-Opening Reactions

The second critical pathway in Carvedilol Impurity A formation involves amine-epoxide ring-opening reactions between 4-(oxiran-2-ylmethoxy)-9H-carbazole and 2-(2-methoxyphenoxy)ethylamine [1] [9]. This reaction represents the final step in carvedilol synthesis but can lead to significant impurity formation when not properly controlled [3] [9]. The ring-opening mechanism proceeds through nucleophilic attack of the primary amine on the less substituted carbon of the epoxide ring, resulting in regioselective formation of the secondary alcohol [1] [8].

During this reaction, the formation of Carvedilol Impurity A occurs through a competing pathway where the intermediate carbazole-epoxide can react with two equivalents of 2-(2-methoxyphenoxy)ethylamine [1] [3]. This bis-adduct formation is particularly favored under conditions where high concentrations of the amine component are present or when the reaction temperature exceeds optimal ranges [3] [9]. The mechanistic pathway involves initial ring-opening by one equivalent of amine, followed by a second nucleophilic attack at the remaining electrophilic sites on the carbazole system [1] [2].

Experimental studies have revealed that the amine-epoxide ring-opening reaction exhibits pronounced dependence on solvent selection and temperature control [9] [23]. The use of monoglyme as a solvent at temperatures around 80 degrees Celsius has been associated with impurity formation rates of 35-40 percent in the crude reaction mixture [3] [9]. Alternative solvent systems, particularly ethylene glycol dimethyl ether, have demonstrated improved selectivity with reduced impurity formation when combined with appropriate base catalysis [9] [23].

Byproduct Formation During Carvedilol Synthesis

Side Reactions Involving 2-(2-Methoxyphenoxy)ethylamine

The formation of Carvedilol Impurity A is significantly influenced by side reactions involving 2-(2-methoxyphenoxy)ethylamine, which serves as a key building block in carvedilol synthesis [1] [10]. These side reactions primarily occur through multiple mechanisms including over-alkylation, competing nucleophilic attacks, and secondary condensation reactions [2] [3]. The amine component, possessing both primary amine functionality and ether linkages, exhibits reactivity patterns that can lead to undesired product formation under specific conditions [10] [12].

One major side reaction pathway involves the formation of bis-amine adducts where 2-(2-methoxyphenoxy)ethylamine reacts with multiple electrophilic sites on intermediate carbazole derivatives [1] [3]. This reaction is particularly pronounced when the amine is present in excess or when reaction conditions favor increased nucleophilicity of the amine component [3] [9]. The bis-adduct formation represents a direct pathway to Carvedilol Impurity A, as the resulting product contains two 2-(2-methoxyphenoxy)ethylamine units attached to the carbazole core structure [16] [17].

Research has identified that the reactivity of 2-(2-methoxyphenoxy)ethylamine is significantly influenced by the electron-donating effects of the methoxy substituent, which increases the nucleophilicity of the amine group [10] [11]. This enhanced reactivity can lead to competing reactions with various electrophilic intermediates present in the reaction mixture, resulting in complex impurity profiles [2] [29]. Studies have shown that controlling the stoichiometry and addition rate of the amine component can reduce side reaction formation by 25-35 percent [1] [3].

Role of Reaction Conditions (Temperature, Solvent, Catalysts)

The formation of Carvedilol Impurity A exhibits significant dependence on reaction conditions, with temperature, solvent selection, and catalyst choice playing critical roles in determining impurity levels [1] [2] [25]. Temperature effects are particularly pronounced, with studies demonstrating that elevated temperatures above 40 degrees Celsius can increase impurity formation rates by 200-300 percent compared to reactions conducted at ambient conditions [25] [3]. The temperature dependence is attributed to increased reaction rates of competing side reactions and enhanced mobility of reactive intermediates [2] [22].

Solvent selection represents another critical parameter influencing impurity formation patterns [1] [2]. Polar aprotic solvents such as dimethyl sulfoxide have been identified as optimal choices for minimizing Carvedilol Impurity A formation, providing superior solubility characteristics for reactants while reducing unwanted side reactions [25] [1]. Comparative studies have shown that dimethyl sulfoxide-based systems can reduce impurity formation by 30-35 percent compared to aqueous or alcoholic media [2] [25]. The solvent effects are primarily attributed to differential solvation of reactive intermediates and transition states [1] [9].

Catalyst selection, particularly the choice of base, significantly impacts the formation of Carvedilol Impurity A [1] [25]. Potassium carbonate has emerged as the preferred base catalyst, offering milder reaction conditions compared to sodium hydroxide while maintaining adequate reaction rates [25] [2]. Studies have demonstrated that potassium carbonate-catalyzed reactions exhibit 25-30 percent lower impurity formation rates compared to sodium hydroxide systems [1] [25]. The improved selectivity is attributed to the milder basicity and better solubility characteristics of potassium carbonate in organic solvents [25] [3].

| Reaction Parameter | Optimal Range | Impurity Reduction (%) | Key Mechanism |

|---|---|---|---|

| Temperature | 20-30°C | 40-50 | Reduced side reaction rates |

| Solvent System | DMSO preferred | 30-35 | Enhanced selectivity |

| Base Catalyst | K2CO3 over NaOH | 25-30 | Milder reaction conditions |

| Reaction Time | 6-8 hours | 20-25 | Complete conversion control |

| pH Control | 8-9 optimal | 25-30 | Optimal nucleophilicity |

Optimization Strategies for Minimizing Impurity A

The minimization of Carvedilol Impurity A requires implementation of comprehensive optimization strategies that address multiple aspects of the synthetic process [1] [3] [25]. These strategies encompass reaction parameter optimization, process control improvements, and analytical monitoring enhancements to achieve pharmaceutical-grade product specifications [2] [26] [29]. Successful impurity minimization typically involves systematic evaluation of reaction conditions combined with real-time monitoring of impurity formation rates [25] [29].

Temperature control represents the most effective single optimization strategy for reducing Carvedilol Impurity A formation [25] [1]. Maintaining reaction temperatures within the narrow range of 20-30 degrees Celsius has been demonstrated to reduce impurity levels by 40-50 percent compared to uncontrolled temperature conditions [25] [2]. This temperature optimization requires implementation of precise temperature control systems and may necessitate extended reaction times to achieve complete conversion [1] [25]. The temperature control strategy is particularly effective because it addresses the fundamental kinetic factors governing competing reaction pathways [2] [22].

Concentration control optimization focuses on managing the stoichiometric ratios and absolute concentrations of key reactants throughout the synthesis process [1] [3]. Maintaining low excess ratios of epichlorohydrin and controlling the concentration of 2-(2-methoxyphenoxy)ethylamine can reduce bis-product formation by 35-40 percent [3] [1]. This approach requires sophisticated dosing systems and continuous monitoring of reactant concentrations to maintain optimal ratios throughout the reaction progression [6] [25]. Research has shown that dropwise addition of critical reagents can provide additional impurity reduction benefits of 30-35 percent by controlling local concentration gradients [25] [1].

Process analytical technology implementation represents an advanced optimization approach that enables real-time monitoring and control of impurity formation [26] [29]. High-performance liquid chromatography-based monitoring systems can provide continuous feedback on impurity levels, enabling dynamic adjustment of reaction parameters to maintain optimal conditions [29] [26]. These systems have demonstrated capability to maintain Carvedilol Impurity A levels below 0.15 percent consistently, representing significant improvements over traditional batch control methods [29] [1]. The integration of process analytical technology with automated control systems enables implementation of feedback control loops that can respond to changing reaction conditions in real-time [26] [29].

| Optimization Strategy | Implementation Approach | Expected Benefit | Monitoring Requirements |

|---|---|---|---|

| Temperature Control | Precision heating/cooling systems | 40-50% impurity reduction | Continuous temperature monitoring |

| Stoichiometry Management | Controlled reagent addition | 35-40% reduction in bis-products | Real-time concentration analysis |

| Solvent Optimization | DMSO-based systems | 30-35% selectivity improvement | Solvent purity verification |

| Process Analytics | In-line HPLC monitoring | <0.15% impurity levels | Continuous chromatographic analysis |

| Addition Mode Control | Dropwise reagent introduction | 30-35% reaction rate control | Flow rate monitoring systems |